Biphenylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
biphenylene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVTZJHWGZSXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059765 | |
| Record name | Biphenylene | |
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Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow needles; [Acros Organics MSDS] | |
| Record name | Biphenylene | |
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CAS No. |
259-79-0 | |
| Record name | Biphenylene | |
| Source | CAS Common Chemistry | |
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| Record name | Biphenylene | |
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| Record name | BIPHENYLENE | |
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| Record name | Biphenylene | |
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| Record name | Biphenylene | |
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| Record name | BIPHENYLENE | |
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Advanced Synthetic Methodologies for Biphenylene and Its Derivatives
Established Synthetic Routes for Biphenylene Core Construction
The primary synthetic strategies for establishing the this compound core include metal-mediated coupling reactions, cyclodimerization of highly reactive intermediates, and cycloaddition reactions. wikipedia.orgkingdraw.combeilstein-journals.org
The Ullmann reaction, specifically the intramolecular copper-mediated coupling of 2,2'-diiodobiphenyl, is a historically significant and well-established route for synthesizing this compound. kingdraw.combeilstein-journals.orgsci-toys.comthieme-connect.combyjus.com This reaction involves the condensation of aryl halides in the presence of copper metal, typically under thermal conditions. sci-toys.combyjus.comnih.govvedantu.com While the classical Ullmann reaction often requires harsh conditions and can exhibit erratic or relatively low yields, it has been successfully employed for the synthesis of this compound from 2,2'-diiodobiphenyl. byjus.comvedantu.comlabsolu.cawikiwand.com Modern variants and improvements have aimed to broaden its substrate scope and utilize milder reaction conditions, sometimes incorporating palladium or nickel catalysts, although yields may still be moderate. labsolu.cawikiwand.com
| Reactant | Catalyst/Conditions | Product | Yield (Example) | Reference |
| 2,2'-Diiodobiphenyl | Copper bronze, 245-255°C | This compound | 88% | niscpr.res.in |
| 2,2'-Diiodobiphenyl | Metallic copper, >200°C | This compound | Moderate | byjus.com |
The cyclodimerization of benzyne (B1209423) (1,2-didehydrobenzene) stands as a major and popular synthetic pathway to this compound. wikipedia.orgkingdraw.comnih.govbeilstein-journals.org Benzyne is a highly reactive intermediate, often generated in situ from various precursors, such as benzenediazonium-2-carboxylate zwitterion (derived from 2-aminobenzoic acid) or 1-aminobenzotriazole (B112013) via oxidation with lead(IV) acetate. nih.govbeilstein-journals.org This dimerization process directly forms the this compound structure. While this approach has gained popularity, it can sometimes lead to the production of high-energy intermediates and comparatively low yields. beilstein-journals.org Recent studies have explored London dispersion interactions to control the regioselectivity of substituted benzyne cyclodimerizations, yielding biphenylenes with high regioselectivities and yields. niscpr.res.in
Cobalt-catalyzed cycloaddition reactions provide an effective route for the synthesis of this compound and its π-extended derivatives. kingdraw.comlscollege.ac.inresearchgate.net Specifically, the cocyclization of o-dialkynylbenzene (e.g., 1,2-diethynylbenzene) with internal alkynes, often in the presence of a cyclopentadienyl (B1206354) cobalt dicarbonyl complex (CpCo(CO)₂), can lead to the formation of 2,3-disubstituted biphenylenes. psu.edu This method is part of a broader class of transition-metal-catalyzed cycloaddition reactions that allow for the rapid construction of highly functionalized molecular frameworks. jku.at Optimized catalytic systems for the cyclotrimerization of terminal alkynes, including cobalt carbonyl catalysts in supercritical carbon dioxide, have demonstrated wide substrate scope and high product selectivity. sioc-journal.cn
Flash Vacuum Pyrolysis (FVP) is a gas-phase continuous-flow technique employed for the synthesis of this compound, where a substrate is sublimed through a hot quartz tube under high vacuum (e.g., 0.5 mm Hg) at elevated temperatures (e.g., 400-1100 °C). wikipedia.orgpsu.edufishersci.co.ukmdpi.comresearchgate.netias.ac.in This method facilitates intramolecular high-temperature transformations. researchgate.netias.ac.in While FVP can yield this compound, it is often associated with low yields and challenges in synthesizing the necessary starting materials, making it less practical for large-scale production compared to other methods. wikipedia.orgbeilstein-journals.orgfishersci.co.uk For instance, pyrolysis of 2-(3′,3′-dimethyltriazenyl)benzoic acid at 400-850°C can produce this compound, with carbon rearrangement observed at higher temperatures. nih.gov
| Method | Temperature (°C) | Pressure (mm Hg) | Yield (Example) | Reference |
| FVP of 2-(3′,3′-dimethyltriazenyl)benzoic acid | 400-850 | Not specified | Not specified | nih.gov |
| FVP of various precursors | 600-700 | Not specified | Not specified | fishersci.co.uk |
| FVP of 2,5-diphenyloxazole (B146863) | 1000 | 0.5 | 3% (Biphenyl) | mdpi.com |
Note: The 3% yield for biphenyl (B1667301) in the FVP of 2,5-diphenyloxazole is for a related product, not this compound itself, but illustrates the yields often associated with FVP processes producing aromatic compounds. Direct yields for this compound from FVP are often described as "low" or "comparatively low". wikipedia.orgbeilstein-journals.org
The [2+2] cycloaddition reaction is a significant strategy for constructing the four-membered ring of this compound, often involving aryne intermediates. wikipedia.orgbeilstein-journals.orgthieme-connect.com This approach is particularly effective in the dimerization of arynes generated in situ from various substrates. beilstein-journals.org For instance, the surface-catalyzed formal [2+2] cycloaddition reactions of aryne intermediates can lead to this compound derivatives. beilstein-journals.org Recent advancements include visible-light organophotocatalytic [2+2] cycloadditions, which can produce cyclobutane (B1203170) products, which are structural motifs related to the central ring of this compound, in good to excellent yields, even with electron-deficient styrenes. nih.govchinesechemsoc.orgchinesechemsoc.org
| Substrate Type | Catalyst/Conditions | Product Type | Yield (Example) | Reference |
| Substituted Benzynes | London dispersion-controlled, noncatalytic | Proximal Biphenylenes | High | niscpr.res.in |
| 2,3-Dibromotetracene | Ultra high vacuum conditions on Ag(111), 430 K | POA 87 | Not specified | beilstein-journals.org |
| Aryl Terminal Olefins | Ir(ppy)₃ photocatalyst, blue LEDs, room temperature | Cyclobutanes | 43-99% | chinesechemsoc.orgchinesechemsoc.org |
The [2+2+2] cycloaddition reaction is a powerful atom-economic method for constructing six-membered rings, and it has been applied to the synthesis of this compound derivatives. wikipedia.orgthieme-connect.commdpi.commdpi.com This reaction typically involves the trimerization of alkynes and can be catalyzed by various transition metals, including nickel, cobalt, rhodium, ruthenium, zirconium, and iridium. beilstein-journals.orgjku.atmdpi.commdpi.comuwindsor.ca For example, ruthenium-catalyzed [2+2+2] cycloadditions of ortho-alkenylarylacetylenes with alkynes have been reported to yield dihydrobiphenylenes, with good yields often achieved in the presence of methanol (B129727) as a solvent or additive. thieme-connect.com Manganese(I) complexes have also been utilized as catalysts for photochemical [2+2+2] cycloaddition reactions of triynes, leading to biphenyl derivatives with good to excellent yields under mild conditions. acs.org
| Catalyst/Conditions | Substrates | Product Type | Yield (Example) | Reference |
| [(Cp*)Ru(MeCN)₃]PF₆ (10 mol%), MeOH, r.t. | ortho-Alkenylarylacetylenes + Alkynes | Dihydrobiphenylenes | 55-90% | thieme-connect.com |
| Co₂(CO)₈ in supercritical CO₂ | Terminal Alkynes | 1,2,4-Trisubstituted Benzenes | Excellent | sioc-journal.cn |
| MnBr(CO)₅ / phosphine (B1218219) ligands, 30-80°C, irradiation | Triynes | Biphenyl derivatives (e.g., triaryls) | Up to 91% | acs.org |
| CpCo(CO)₂ (5% mol) in n-decane, 140 °C | Diynes + Alkynes | Cycloadducts (e.g., annulated benzenes) | 44% | mdpi.com |
Reactivity and Reaction Mechanisms of Biphenylene
C-C Bond Activation and Cleavage in Biphenylene
The selective cleavage of the strong, nonpolar C-C bonds in this compound is a considerable challenge but offers a powerful tool for the synthesis of more complex molecules. clasit.org Transition metals, in particular, have been successfully employed to mediate this transformation, primarily through oxidative addition mechanisms where the metal center inserts into the strained C-C bond of the central four-membered ring. chemrxiv.orgclasit.org
Oxidative addition is the most common pathway for the activation of this compound's central C-C bonds by transition metal complexes. chemrxiv.org In this process, a low-valent metal center inserts into the C-C σ-bond, leading to the formation of a higher-valent metallacycle. nih.govresearchgate.net This initial activation step generates a reactive intermediate that can participate in a variety of subsequent transformations, including coupling reactions, cycloadditions, and functionalizations. nih.govacs.org Numerous precious and earth-abundant metals have been shown to facilitate this reaction. nih.gov
Rhodium complexes have been extensively studied for their ability to cleave the C-C bond of this compound. The rhodium(I) dimer [(dtbpm)RhCl]2 (where dtbpm is bis(di-tert-butylphosphino)methane) reacts with this compound to yield (dtbpm)Rh(2,2'-biphenyl)Cl, a rhodium(III) insertion adduct. acs.orgresearchgate.net This complex can then catalyze coupling reactions with various unsaturated organic substrates like alkynes and olefins. acs.org
Similarly, the NHC-based pincer complex [Rh(CNC–Me)(SOMe2)][BArF4] reacts with this compound under mild conditions to afford the selective C-C bond activation product, [Rh(CNC–Me)(2,2'-biphenyl)(OSMe2)][BArF4]. researchgate.netmaynoothuniversity.ienih.gov Computational analysis using DFT indicates a large thermodynamic driving force for the insertion of the metal into the C-C bond. researchgate.netmaynoothuniversity.ienih.gov
Other rhodium complexes, such as (C5Me5)Rh(C2H4)2 and (C5Me5)Rh(CO)2, also achieve C-C bond cleavage. clasit.orgacs.org The latter complex serves as a catalyst for the carbonylation of this compound to produce fluorenone. clasit.orgacs.org The proposed mechanism involves the insertion of a carbonyl ligand into the Rh-C bond of the coordinated biphenyl (B1667301) intermediate. clasit.orgacs.org
| Rhodium Complex/Catalyst | Reaction Conditions | Product(s) | Reference |
|---|---|---|---|
| [(dtbpm)RhCl]2 | Reaction with this compound | (dtbpm)Rh(2,2'-biphenyl)Cl; catalyzes coupling with alkynes/olefins | acs.org |
| [Rh(CNC–Me)(SOMe2)][BArF4] | Reaction with this compound in 1,2-difluorobenzene at room temperature | [Rh(CNC–Me)(2,2'-biphenyl)(OSMe2)][BArF4] | researchgate.netmaynoothuniversity.ie |
| (C5Me5)Rh(C2H4)2 | Reaction with this compound at 115 °C | (C5Me5)2Rh2(2,2′-biphenyl) | acs.org |
| (C5Me5)Rh(CO)2 | Catalytic carbonylation of this compound | Fluorenone | clasit.orgacs.org |
| [Rh(cod)2BF4]/dppe | Reaction with this compound and nitriles under microwave irradiation | Substituted phenanthridines | researchgate.net |
Iridium complexes are also effective in activating the C-C bond of this compound. nih.gov For instance, iridium-catalyzed formal [4+1] cycloadditions with alkenes are initiated by the cleavage of the central C-C bond of this compound, leading to the synthesis of 9,9-disubstituted fluorenes. nih.gov Pincer-iridium complexes have been shown to add C-C bonds through a combined experimental and computational study, highlighting their utility in these transformations. acs.org
A diverse range of other metals, spanning main-group, precious, and earth-abundant transition metals, can activate the C-C bonds of this compound. nih.gov
Main-Group Metals (Mg, Al, Zn): While less common than transition metals, main-group metal systems are emerging in C-C bond activation. acs.orgresearchgate.netrsc.org Magnesium(I) complexes, for example, can achieve the reductive ring-opening of this compound to yield acyclic biphenyldiyl products. acs.org In a striking example of reagent-controlled reactivity, an aluminum(I) complex chemoselectively cleaves a C-C bond within one of the six-membered aromatic rings, leaving the more strained four-membered ring intact—a selectivity unprecedented with transition metals. chemrxiv.orgresearchgate.netnih.gov
Precious Metals (Au, Pt, Pd): Gold(I) halide precursors, assisted by a coordinating group on the this compound unit, can undergo oxidative addition to form cyclometalated gold(III) complexes. researchgate.net Platinum complexes, such as Pt(PEt3)3, can catalyze the dimerization of this compound to tetraphenylene. clasit.org Palladium catalysts like Pd(PPh3)4 are used in coupling reactions of this compound with olefins, arylboronic acids, and ketones, all involving C-C bond cleavage. clasit.orgacs.org
Earth-Abundant Metals (Fe, Co, Ni): First-row transition metals are also capable of activating this compound. nih.gov A redox-active bis(imino)pyridine iron complex undergoes oxidative addition of the C-C bond. nih.gov The cobalt complex (C5Me5)Co(C2H4)2 reacts analogously to its rhodium counterpart, forming a bimetallic species after C-C cleavage. acs.org Nickel complexes, particularly those with bidentate hybrid P,N-ligands, have been shown to be active catalysts for C-C bond activation in this compound and subsequent formation of 9,10-disubstituted phenanthrenes. acs.org
| Metal | Complex/Catalyst | Reaction Type/Product | Reference |
|---|---|---|---|
| Mg | Magnesium(I) diamide complexes | Reductive ring-opening to biphenyldiyl products | acs.org |
| Al | Aluminum(I) complex | Chemoselective cleavage of six-membered ring C-C bond | researchgate.netnih.gov |
| Au | Gold(I) halides | Chelation-assisted oxidative addition | researchgate.net |
| Pt | Pt(PEt3)3 | Catalytic dimerization to tetraphenylene | clasit.org |
| Pd | Pd(PPh3)4 | Catalytic coupling with olefins, arylboronic acids | acs.org |
| Fe | Bis(imino)pyridine iron complex | Oxidative addition | nih.gov |
| Co | (C5Me5)Co(C2H4)2 | C-C cleavage to form (C5Me5)2Co2(2,2′-biphenyl) | acs.org |
| Ni | (PN)Ni(η2-PhC≡CR) | Catalytic formation of 9,10-disubstituted phenanthrenes | acs.org |
| Cu | Cu(111) surface | Room-temperature C-C σ-bond activation | nih.govacs.org |
Achieving regioselectivity in the C-C bond cleavage of substituted biphenylenes is a significant synthetic challenge. Research on 1-azathis compound, a nitrogen-containing analog, has demonstrated that the regioselectivity of cleavage can be controlled by the choice of catalyst. acs.org Neutral rhodium catalysts selectively cleave the distal C-C bond (further from the nitrogen atom), while cationic rhodium catalysts favor cleavage of the proximal C-C bond. acs.org DFT calculations suggest this control stems from the kinetically controlled oxidative addition step, where the transition states are influenced by electronic factors such as dipole-dipole repulsion. acs.org
Furthermore, the reaction of an aluminum(I) complex with this compound provides a remarkable example of chemoselectivity, which can also be considered a form of regioselectivity. Instead of reacting with the weaker C-C bonds of the central four-membered ring, the reagent selectively cleaves a C-C bond of the more stable six-membered ring. researchgate.netnih.gov This divergent reactivity is attributed to differences in the symmetry and radial extension of the frontier molecular orbitals of the aluminum reagent compared to typical transition metal fragments. chemrxiv.orgresearchgate.netnih.gov
The C-C bond cleavage of this compound inherently leads to the opening of the central four-membered ring. nih.govscilit.comconsensus.app This ring-opening can be achieved through various means, including reductive, oxidative, and thermal methods.
Reductive Ring-Opening: As mentioned, low-valent main-group metal complexes, such as those of Magnesium(I), can induce reductive cleavage of a C-C bond in this compound, resulting in an acyclic biphenyldiyl ligand that bridges two metal centers. acs.org
Oxidative Ring-Opening: Oxidative ring-opening is a strategy that can be used to break down aromatic structures. acs.org While not directly applied to this compound itself in the cited studies, research on model compounds like biphenyl-2-carboxylic acid and biphenyl-2,2′-dicarboxylic acid (which could be conceptually derived from this compound) elucidates the reaction networks involved. acs.org The process involves oxidation to form carboxylic acids, followed by decarboxylation. acs.org
Thermal Ring-Opening: At very high temperatures (1470–1860 K), the thermal decomposition of this compound proceeds through a sequence of ring-opening processes, followed by the fragmentation of the resulting linear chains. rsc.org
Rare-Earth Metal-Mediated Cleavage: Rare-earth metals can also induce selective cleavage of C-C bonds in this compound. scilit.comconsensus.appnih.gov Depending on the metal used, different outcomes are observed. For example, with scandium, activation occurs at the Caryl-Caryl single bond of the four-membered ring to yield a 9-scandafluorene. In contrast, lutetium promotes a ring contraction of one of the six-membered rings to form a benzopentalene dianionic complex. scilit.comnih.gov
Surface-Mediated C-C Bond Breakage
The strained central C-C bonds of the cyclobutadiene (B73232) core in this compound are susceptible to cleavage, particularly through surface-mediated reactions. This process is of significant interest for on-surface synthesis of novel carbon-based nanostructures. The activation of the C-C σ-bond in this compound derivatives has been demonstrated on various metal surfaces, including copper (Cu(111)). nih.govacs.org
At room temperature, the deposition of this compound derivatives onto a Cu(111) surface can lead to the unprecedented activation of a C-C σ-bond. nih.govacs.org This process involves the breaking of one of the C-C bonds in the four-membered ring and the subsequent insertion of copper atoms from the substrate. nih.gov This contrasts with reactions on other surfaces, such as Ag(111), where higher temperatures are typically required for C-C bond activation. nih.govacs.org
Rare-earth metals have also been shown to selectively cleave the C-C bonds of this compound. scilit.comconsensus.app Depending on the specific rare-earth metal used, either the more active C-C bond within the four-membered ring or the stronger C-C bond of the six-membered ring can be cleaved. For instance, scandium has been shown to activate the Caryl-Caryl single bond to form a 9-scandafluorene, while lutetium can induce a ring contraction of the aromatic ring to yield a benzopentalene dianionic lutetium complex. scilit.comconsensus.app
Table 1: Surface-Mediated C-C Bond Breakage of this compound Derivatives
| Metal Surface/Reagent | Temperature | Observation |
|---|---|---|
| Cu(111) | Room Temperature | C-C σ-bond activation and insertion of Cu adatoms. nih.govacs.org |
| Ag(111) | Annealing required | Formation of organometallic dimers. nih.govacs.org |
| Scandium complexes | Not specified | Selective cleavage of the Caryl-Caryl single bond. scilit.com |
Cycloaddition Reactions Involving this compound
This compound's unique electronic structure makes it a versatile substrate in various cycloaddition reactions. These reactions provide pathways to more complex polycyclic aromatic systems.
This compound can participate in iridium-catalyzed formal [4+1] cycloaddition reactions with alkenes. acs.org In this process, the this compound acts as a four-carbon (C4) unit, and the alkene serves as a one-carbon (C1) unit to construct 9,9-disubstituted fluorenes. acs.org The proposed mechanism for this transformation involves the initial C-C bond cleavage of the this compound by the iridium catalyst. acs.org This is followed by alkene insertion, β-hydrogen elimination, intramolecular alkene insertion, and finally, reductive elimination to yield the fluorene (B118485) product. acs.org
Table 2: Iridium-Catalyzed Formal [4+1] Cycloaddition of Biphenylenes with Alkenes
| This compound Derivative | Alkene | Product | Yield |
|---|---|---|---|
| This compound | Styrene | 9,9-Diphenylfluorene | Moderate to high acs.org |
While specific examples of formal [4+2] cycloaddition of this compound with benzocyclobutadiene (BCB) ketones are not extensively detailed in the provided search results, the general reactivity of this compound in Diels-Alder type reactions is known. This compound can act as a diene in [4+2] cycloadditions. For instance, strained biphenyl units within larger cyclic structures have been shown to undergo intramolecular Diels-Alder reactions. nih.govacs.org
In a broader context, formal [4+2] cycloaddition reactions are a common strategy for synthesizing complex aromatic systems. For example, copper(I) and nickel(0) complexes can catalyze the formal [4+2] cycloaddition of 1,2-diazines with siloxyalkynes to produce various polycyclic aromatic compounds. acs.org This highlights the utility of this reaction type in organic synthesis.
Electrophilic and Nucleophilic Reactions of this compound
The benzene (B151609) rings of this compound can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the strained central ring.
In electrophilic aromatic substitution , the phenyl rings of this compound are generally more reactive than benzene. quora.com The substitution pattern is directed by the existing phenyl substituent, which is activating and directs incoming electrophiles to the ortho and para positions. pearson.compearson.com However, due to the planarity enforced by the four-membered ring, the electronic communication between the two phenyl rings is significant, affecting the regioselectivity of the reaction. youtube.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.commasterorganicchemistry.com
Nucleophilic aromatic substitution (SNA r) on this compound is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. acs.orgmasterorganicchemistry.com The mechanism generally proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The position of the leaving group and the electron-withdrawing groups determines the regiochemical outcome of the reaction. masterorganicchemistry.com
Coordination Chemistry of this compound as a Ligand
This compound and its derivatives can act as ligands in coordination chemistry, binding to metal centers to form organometallic complexes. libretexts.org The π-system of the this compound can coordinate to a metal, or functional groups attached to the this compound skeleton can act as donor sites.
For example, this compound moieties can be incorporated into larger ligand frameworks, such as bis-β-diketone ligands, which are effective in coordinating with a variety of metal ions to form supramolecular structures like metallocycles. researchgate.net Furthermore, biphenyl-based ligands have been used to synthesize gold(III) complexes that exhibit interesting photophysical properties. acs.org In these complexes, the biphenyl unit acts as a chromophoric ligand. acs.org The coordination of this compound-containing ligands to metal centers can influence the electronic properties and reactivity of both the ligand and the metal.
Theoretical and Computational Studies of Biphenylene
Spectroscopic Property Predictions and Interpretations
Theoretical calculations are widely employed to predict and interpret the spectroscopic behavior of biphenylene, offering a deeper understanding of its electronic structure and vibrational characteristics.
Table 1: Calculated UV-Vis Absorption Maxima for Free this compound
| Transition | Wavelength (nm) | Character | Oscillator Strength (f) |
| S1 | 369 | Forbidden | Negligible |
| S2 | 310 | Allowed | 0.08 |
| Intense | 248 | Allowed | Not specified |
Core and valence level spectroscopy, particularly XPS and XAS, combined with theoretical calculations, offers detailed insights into the electronic structure of this compound. DFT calculations, utilizing methods like ΔSCF core-hole calculations and the transition potential approach, have been successfully employed to simulate XPS and XAS spectra wikipedia.orgnih.govuni.lu. This computational approach allows for the decomposition of total spectra into characteristic contributions and the assignment of features to non-equivalent carbon atoms within the this compound molecule wikipedia.orgnih.gov. For instance, calculated XPS energies for the three chemically non-equivalent carbon atoms in this compound were found to be 289.82 eV (Cα), 289.75 eV (Cβ), and 289.67 eV (Cγ), showing good agreement with experimental results wikipedia.org. The theoretical simulations have been instrumental in explaining observed asymmetric features in XAS spectra, which arise from slightly shifted individual components corresponding to different carbon atoms wikipedia.org. These studies highlight the influence of localized orbitals on relative XPS shifts, a difference observed when compared to similar molecules like biphenyl (B1667301) and naphthalene (B1677914) wikipedia.org.
Table 2: Calculated XPS Core-Level Shifts for Non-Equivalent Carbon Atoms in this compound
| Carbon Atom Type | Calculated XPS Energy (eV) |
| Cα | 289.82 |
| Cβ | 289.75 |
| Cγ | 289.67 |
Density Functional Theory (DFT) is extensively used to explore the vibrational characteristics and predict the Raman and Infrared (IR) spectra of this compound. Computational studies have investigated the length dependence of Raman spectra and vibrational properties in hydrogen-terminated this compound strips fishersci.beguidechem.com. These calculations reveal that the Raman intensity of certain bands changes with length due to the varying proportion of effective vibrating units fishersci.be. Furthermore, a red shift of vibrational modes is observed with increasing length, attributed to the diverse vibrational characteristics of these units fishersci.be. For monolayer this compound, first-principles calculations have identified nine Raman-active and five infrared-active modes fishersci.fi. Notably, a high-frequency Raman-active single phonon mode (A_g^3) with a frequency up to 49.67 THz at the Brillouin zone-center point has been observed computationally, suggesting potential applications in phonon lasers and quantum mechanical resonators fishersci.fi. The Grüneisen constant for this mode, up to 2.07 at the zone-center point, indicates that Raman spectroscopy can be a useful tool for identifying lattice strain and temperature in this compound fishersci.fi.
This compound is a planar polycyclic hydrocarbon wikipedia.org. Due to its rigid and planar molecular structure, the complexity and research focus on its rotational spectroscopy, particularly the internal rotation barriers, are inherently different from those of more flexible molecules like biphenyl. While computational studies extensively explore rotational barriers in biphenyl and its derivatives, direct and detailed theoretical investigations specifically on the rotational spectroscopy of the this compound molecule itself are less commonly reported in the provided literature. The inherent rigidity of the this compound core limits the types of rotational dynamics that would typically be studied by rotational spectroscopy, making it less of a focus compared to its electronic or vibrational properties.
Mechanistic Studies using Computational Chemistry
Computational chemistry plays a pivotal role in unraveling the intricate reaction pathways and energy landscapes associated with this compound, providing mechanistic insights that are often challenging to obtain experimentally.
Computational chemistry, primarily Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms involving this compound. Studies have explored the formation of the this compound network via intermolecular HF zipping on surfaces, such as Au(111) fishersci.ieepa.gov. This process involves a series of defluorinations, dehydrogenations, and C–C coupling reactions fishersci.ie. The Au substrate is shown to act as an active site for defluorination and dehydrogenation, stabilizing phenylene radicals through C–Au bonds, which leads to "standing" benzyne (B1209423) groups fishersci.ie. DFT calculations revealed that the C–C coupling between these "standing" benzyne groups is the rate-limiting step, although its barrier can be reduced by adjacent chemisorbed benzyne groups fishersci.ie. For instance, the first C–C coupling step was calculated to have a barrier of 1.52 eV, followed by a second C–C coupling with a barrier of 0.97 eV to finalize the four-membered ring fishersci.ie.
Another significant area of mechanistic study involves the iridium-catalyzed formal [4+1] cycloaddition of this compound with alkenes, leading to 9,9-disubstituted fluorenes thegoodscentscompany.comepa.gov. DFT calculations have supported a proposed mechanism involving intermolecular insertion, β-hydride elimination, and intramolecular insertion thegoodscentscompany.comepa.gov. The initial step involves the coordination of this compound to an iridium intermediate, followed by oxidative addition of the iridium center to the C–C bond of this compound, releasing ring strain and proceeding via a transition state (TS1) with an activation energy (ΔG) of 19.1 kcal/mol thegoodscentscompany.comepa.gov. Subsequent steps include alkene coordination and insertion (TS2, ΔG = 16.9 kcal/mol), β-hydrogen elimination (TS3, ΔG = 20.6 kcal/mol), intramolecular insertion forming a fluorene (B118485) skeleton (TS4, ΔG = 19.5 kcal/mol), and finally, reductive elimination (TS5, ΔG = 22.9 kcal/mol) thegoodscentscompany.comepa.gov. The reductive elimination step was identified as the rate-determining step in the [4+1] cycloaddition reaction thegoodscentscompany.comepa.gov.
Table 3: Activation Energies (ΔG) for Key Steps in Iridium-Catalyzed [4+1] Cycloaddition of this compound
| Reaction Step | Transition State | Activation Energy (ΔG, kcal/mol) |
| Oxidative Addition of this compound | TS1 | 19.1 |
| Alkene Insertion | TS2 | 16.9 |
| β-Hydrogen Elimination | TS3 | 20.6 |
| Intramolecular Insertion (Fluorene formation) | TS4 | 19.5 |
| Reductive Elimination | TS5 | 22.9 |
Advanced Spectroscopic Characterization Techniques
Experimental Spectroscopy for Electronic and Vibrational States
Experimental spectroscopic methods, including UV-Vis, XPS, XAS, PES, Raman, and rotational spectroscopy, have been employed to probe the electronic and vibrational states of biphenylene, offering a comprehensive understanding of its fundamental properties aip.orgaip.orgacs.orgaip.orgrsc.orgrsc.orgunits.itnih.govmdpi.comdiva-portal.orgresearchgate.net.
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions in this compound. This compound exhibits characteristic absorption bands in the UV-Vis region, which are indicative of its electronic structure and conjugation rsc.orgrsc.org. Studies have shown that the electronic absorption spectrum of this compound includes a group of well-defined bands. For instance, a low-intensity band can be observed around 391 nm, which is often overlapped by a more intense band at 358 nm rsc.org. The first electronic transition in free this compound is theoretically predicted at 369 nm, which is symmetry-forbidden in the electric-dipole approximation but allowed as a magnetic-dipole transition rsc.org. A subsequent intense absorption band is observed in the UV region with a maximum at 248 nm rsc.org. These bands are often interpreted as vibronically active rsc.org.
The absorption, linear dichroism (l.d.), and magnetic circular dichroism (m.c.d.) spectra of this compound have been measured to assign its electronic transitions rsc.org. The first absorption band is typically found in the range of 23.0–36.0 × 10³ cm⁻¹ (approximately 435–278 nm), and the second band between 36.0–50.0 × 10³ cm⁻¹ (approximately 278–200 nm) rsc.org. It has been concluded that a b₃ᵤ vibration with a frequency of approximately 780 cm⁻¹ participates in the vibronic coupling between the first and second excited singlet states rsc.org. The second absorption band is composed of two electronic transitions polarized along the short and long axes of the molecule rsc.org.
Table 1: Key UV-Vis Absorption Bands of this compound
| Band | Wavelength (nm) / Wavenumber (cm⁻¹) | Characterization | Reference |
| First | ~391 nm (low intensity) | Vibronically active, overlapped by 358 nm band | rsc.org |
| First (theoretical) | 369 nm | Symmetry-forbidden electric-dipole, allowed magnetic-dipole | rsc.org |
| Second | 358 nm (more intense) | Vibronically active | rsc.org |
| Intense UV | 248 nm | Strong absorption | rsc.org |
| First (general range) | 23.0–36.0 × 10³ cm⁻¹ (435–278 nm) | Vibronic coupling with b₃ᵤ vibration (~780 cm⁻¹) | rsc.org |
| Second (general range) | 36.0–50.0 × 10³ cm⁻¹ (278–200 nm) | Composed of two electronic transitions | rsc.org |
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS has been instrumental in investigating its electronic structure, particularly the core-level C 1s electrons aip.orgaip.orgresearchgate.netunits.it.
Studies on gas-phase this compound have shown that the C 1s XPS spectrum consists of a large, asymmetric peak with a Full Width at Half Maximum (FWHM) of almost 0.5 eV at 290.1 eV aip.orgunits.it. This asymmetry is partly attributed to vibrational effects units.it. This compound contains three chemically non-equivalent carbon atoms: Cα (connecting the two benzene (B151609) rings), Cβ (middle carbons of the benzene rings), and Cγ (outer carbons of the benzene rings) aip.org. DFT calculations have been used to decompose the total C 1s spectrum into contributions from these non-equivalent carbon atoms, with calculated XPS energies of 289.82 eV for Cα, 289.75 eV for Cβ, and 289.67 eV for Cγ, after alignment to the experimental spectrum aip.orgunits.it. These shifts indicate an influence of localized orbitals on the relative XPS shifts, a characteristic differing from similar molecules like biphenyl (B1667301) and naphthalene (B1677914) aip.orgresearchgate.netnih.gov. The presence of a shake-up satellite peak at 2.7 eV from the main C 1s peak is attributed to HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) transitions, providing insights into the electronic structure in the excited state aip.org.
Table 2: C 1s XPS Binding Energies for Non-Equivalent Carbon Atoms in this compound (Gas Phase)
| Carbon Atom Type | Calculated XPS Energy (eV) | Description | Reference |
| Cα | 289.82 | Carbons connecting the two benzene rings | aip.orgunits.it |
| Cβ | 289.75 | Middle carbons of the benzene rings | aip.orgunits.it |
| Cγ | 289.67 | Outer carbons of the benzene rings | aip.orgunits.it |
| Main Peak (Experimental) | 290.1 (FWHM ~0.5 eV) | Asymmetric peak | aip.orgunits.it |
| Shake-up Satellite | 2.7 eV from main peak | Attributed to HOMO-LUMO transitions | aip.org |
XPS has also been used to monitor the formation of this compound-based structures on surfaces. For example, in the on-surface Ullmann coupling synthesis of a this compound-based 2D framework, PES (including XPS) traced the C-C covalent bond formation at approximately 180–240 °C and the debromination process at 400–480 °C mdpi.com. XPS measurements confirmed the metalated structure of this compound derivatives on Cu(111) at room temperature and their demetalation at higher temperatures (600 K) nih.gov.
XAS, particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, provides information about the unoccupied electronic states (empty density of states) of a material aip.orgaip.orgdiva-portal.orgdiva-portal.orgdiva-portal.orgslideplayer.com. For this compound, NEXAFS has been employed to study both gas-phase molecules and thin films aip.orgaip.org.
NEXAFS results for this compound films show distinctive features. Peaks around 285 eV, 287.5 eV, and 289 eV are attributed to electron transitions from the C 1s to π orbitals aip.org. Features at 293.5 eV and higher photon energies are due to both π and σ resonances aip.org. Theoretical simulations using the transition potential approach have successfully reproduced the XAS measurements, revealing similar contributions from the non-equivalent carbon atoms, whose slightly shifted individual components explain the observed asymmetric features in the total spectrum aip.orgnih.gov. NEXAFS measurements also help characterize the variation of molecular arrangement with film thickness and clarify substrate-molecule interactions diva-portal.org.
Photoelectron Spectroscopy (PES) encompasses both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS). While XPS probes core levels, valence PES (often referred to as UPS when using UV photons) investigates the occupied electronic states, particularly the valence band aip.orgaip.orgnih.govmdpi.comdiva-portal.orgdiva-portal.orgdiva-portal.orgslideplayer.com.
For this compound, valence PES, typically performed at photon energies around 50 eV, has provided detailed insights into the highest energy occupied orbitals aip.orgnih.gov. Experimental valence band photoelectron spectra have been compared with theoretical calculations, such as those from Density Functional Theory (DFT) (e.g., B3LYP eigenvalue spectrum), to understand the effects of orbital localization on the electronic states aip.orgunits.itnih.gov. The calculated spectra, grouped by π or σ character, show that the HOMO, HOMO-1, and HOMO-2 (Highest Occupied Molecular Orbital and subsequent orbitals) generally possess π character, while features at higher binding energies are associated with σ character slideplayer.com. PES has also been used to investigate this compound films, revealing insights into possible modifications of the molecular electronic structure due to adsorption on a surface aip.orgresearchgate.netdiva-portal.org.
Raman spectroscopy is a powerful technique for investigating the vibrational properties of molecules, providing information about molecular structure, bonding, and symmetry. For this compound, Raman spectroscopy has been used to study its in-plane and out-of-plane vibrational modes aip.orgrsc.orgresearchgate.netrsc.org.
Studies have presented Raman spectra of this compound in powders and solutions, as well as its deuterated analogs ([2,3,6,7-²H₄]this compound and [²H₈]this compound) rsc.orgresearchgate.net. The frequencies assigned to the aᵍ modes, along with previously attributed b₁ᵤ and b₂ᵤ modes, form a basis for normal coordinate analysis of the in-plane vibrations rsc.orgresearchgate.net. A 28-parameter Valence Force Field, adapted from aromatic hydrocarbons, has been used to satisfactorily describe the vibrational modes, reproducing observed frequencies with an average error of less than 10 cm⁻¹ researchgate.net. This analysis supports the proposed assignment of the b₃ᵍ modes researchgate.net.
Recent first-principles calculations on this compound monolayer identified nine Raman-active and five infrared-active modes aip.org. Notably, a high-frequency Raman-active single phonon mode (Aᵍ³) was observed, with a frequency up to 49.67 THz at the Brillouin zone-center point aip.org. This mode's Grüneisen constant, up to 2.07 at the Γ point, suggests that its Raman spectroscopy can be used to identify the lattice strain and temperature of this compound aip.org. The localized vibrational characteristics of this compound strips have also been explored, showing length-dependent Raman spectra where the intensity of certain bands changes with length, and a red shift of vibrational modes is observed as length increases researchgate.netrsc.org. This suggests that Raman spectroscopy can be a convenient method to determine the energy gap of such nanomaterials rsc.org.
Table 3: Selected Raman-Active Vibrational Modes of this compound
| Mode Type | Frequency Range (cm⁻¹) / THz | Characteristics | Reference |
| aᵍ modes | Varied (in-plane) | Used for normal coordinate analysis | rsc.orgresearchgate.net |
| b₁ᵤ, b₂ᵤ modes | Varied (in-plane) | Used for normal coordinate analysis | rsc.orgresearchgate.net |
| Aᵍ³ phonon mode | 49.67 THz (at Γ point) | High-frequency, Raman-active, single phonon mode; Grüneisen constant up to 2.07 | aip.org |
Rotational spectroscopy is a high-resolution technique that provides precise information about the molecular structure, rotational constants, and dipole moments of gas-phase molecules. This information is critical for identifying molecules in the Interstellar Medium (ISM) acs.orgnih.govresearchgate.netacs.org. The interplay between laboratory rotational spectroscopy and radio astronomical observations is considered the most effective procedure for identifying molecules in the ISM acs.orgnih.govresearchgate.netacs.org.
While this compound itself has not been directly detected in the ISM, its cyano derivatives, cyanothis compound isomers, have been investigated as potential interstellar candidates acs.orgnih.govresearchgate.netacs.org. Laboratory rotational spectroscopy of two cyano derivatives of this compound has been performed, providing molecular parameters for the parent species and 14 monosubstituted isotopologues for each isomer acs.orgnih.gov. An accurate equilibrium structure for both isomers was determined using Watson's mass-dependence method (rₘ⁽²⁾), offering insights into their uncommon ring union acs.orgnih.gov.
Astronomical searches for these cyanothis compound isomers have been conducted in the dense molecular cloud TMC-1 using the QUIJOTE line survey acs.orgnih.gov. Although no lines of any isomer were found in this specific astronomical source, the experimental data obtained from laboratory rotational spectroscopy will serve to enable future searches for these species in the ISM acs.orgnih.govresearchgate.net. The formation of this compound and its isomer benzopentalene (C₁₂H₈) is hypothesized to act as a consumption route for ortho-benzyne (o-C₆H₄) in interstellar clouds like TMC-1, highlighting the potential relevance of this compound-related chemistry in space researchgate.netresearchgate.net.
Table 4: Rotational Spectroscopy Data for Cyanothis compound Isomers (Interstellar Candidates)
| Parameter | Details | Reference |
| Species Studied | Two cyano derivatives of this compound | acs.orgnih.gov |
| Data Provided | Molecular parameters for parent species and 14 monosubstituted isotopologues per isomer | acs.orgnih.gov |
| Structure Determination | Accurate equilibrium structure using Watson's mass-dependence method (rₘ⁽²⁾) | acs.orgnih.gov |
| Astronomical Search | TMC-1 using QUIJOTE line survey | acs.orgnih.gov |
| Detection Status | No lines of any isomer found in TMC-1 | acs.orgnih.gov |
| Future Impact | Experimental data enables future ISM searches | acs.orgnih.gov |
Applications and Emerging Research Directions
Materials Science and Nanotechnology
Two-Dimensional (2D) Biphenylene Networks (BPN)
This compound networks represent a novel class of carbon allotropes distinguished by their inherent metallic character and the presence of an n-type Dirac cone. researchgate.netnih.govnih.gov Unlike the semimetallic nature of graphene, pristine this compound has been experimentally confirmed to be metallic. arxiv.orgsemi.ac.cnacs.org The electronic properties of BPN can be precisely controlled through methods such as hydrogenation and halogenation, allowing for a broad modulation of its band gap. For instance, hydrogenation can tune the band gap from 0.00 to 4.86 eV, while fluorination offers a range of 0.012 to 4.82 eV. rsc.org
From a mechanical standpoint, this compound monolayers exhibit robust performance. They possess a maximum Young's modulus of 259.7 N/m, which is comparatively lower than that of graphene. researchgate.netnih.gov The Poisson's ratio for this compound is reported as 0.26, a value higher than graphene's. arxiv.org The material also demonstrates remarkable stability, characterized by a high cohesive energy, the absence of imaginary phonon frequencies, and an exceptionally high melting point of up to 4500 K. researchgate.netnih.gov
Table 1: Electronic and Mechanical Properties of this compound Network
| Property | Value (Pristine BPN) | Comparison/Notes | Source |
| Electronic Nature | Metallic, n-type Dirac cone | Different from semimetallic graphene | arxiv.orgresearchgate.netsemi.ac.cnnih.govnih.govacs.org |
| Band Gap (Pristine) | Zero | Can be modulated by functionalization | arxiv.org |
| Young's Modulus (Max) | 259.7 N/m | Smaller than graphene | researchgate.netnih.gov |
| Poisson's Ratio | 0.26 | Larger than graphene | arxiv.org |
| Melting Point | ~4500 K | Ultrahigh, demonstrating high thermal stability | researchgate.netnih.gov |
This compound networks, particularly when modified, show substantial promise as catalysts for the hydrogen evolution reaction (HER). First-principles calculations indicate that this compound demonstrates improved HER performance compared to graphene. researchgate.netnih.gov The catalytic activity can be significantly enhanced through atomic doping; for example, iron (Fe) doping leads to an exceptionally low HER barrier of -0.03 eV, underscoring its potential in HER catalysis. nih.gov Interfacing BPN with transition metals such as palladium (Pd), platinum (Pt), silver (Ag), and copper (Cu) can also boost its catalytic efficiency. arxiv.org Notably, silver and copper offer a favorable balance of good catalytic activity, lower cost, and chemical stability. arxiv.org Furthermore, functionalized this compound networks exhibit catalytic potential through controlled hydrogenation and halogenation, with some functionalized networks being viable for water photolysis. rsc.org
This compound networks are being actively investigated as promising anode materials for metal-ion batteries, especially sodium-ion batteries (SIBs), owing to their unique structural features that facilitate ion storage. nih.govrsc.orgacs.orgrsc.orgresearchgate.netresearchgate.net The non-benzenoid octagonal rings within the this compound structure provide multiple adsorption sites for sodium ions, resulting in enhanced storage capacity compared to conventional graphite (B72142) anodes. nih.govrsc.orgresearchgate.netresearchgate.net
Theoretical studies suggest that this compound monolayers offer advantages such as low sodium migration barriers, high theoretical capacity, and light mass. nih.govresearchgate.net For instance, 2D this compound exhibits a high theoretical capacity of 1075.37 mAh g⁻¹ for Na ions and low migration barriers of less than 0.2 eV, enabling a rapid charge-discharge rate. nih.gov The maximum open-circuit voltage (OCV) can reach 0.68 V, and the specific capacity is reported to be 413 mAh g⁻¹, surpassing that of graphite-lithium batteries. rsc.org Moreover, the volume and interlayer distance changes during sodium insertion are smaller than those observed in the graphite-Na phase. rsc.org Three-dimensional this compound architectures, formed by assembling this compound nanoribbons, also show promise for NIB anodes, demonstrating suitable average potential, negligible volume change, and low diffusion energy barriers. acs.org
Table 2: this compound as Anode Material for Sodium-Ion Batteries
| Property | Value/Characteristic | Source |
| Theoretical Capacity (Na) | 1075.37 mAh g⁻¹ (monolayer) nih.gov, 413 mAh g⁻¹ (bulk) rsc.org | nih.govrsc.org |
| Na Migration Barriers | <0.2 eV (monolayer) nih.gov, low (monolayer & bulk) rsc.org | nih.govrsc.org |
| Open-Circuit Voltage (Max) | 0.68 V rsc.org | rsc.org |
| Volume Change during Na Insertion | Smaller than graphite-Na phase | rsc.org |
| Adsorption Sites | Multiple, especially in octagonal rings | rsc.org |
This compound networks demonstrate potential in gas sensing applications, particularly for molecules such as carbon dioxide (CO₂) and nitric oxide (NO). While pristine this compound does not exhibit precise CO₂ sensing by altering its band structure, defective regions with single-atom vacancies can facilitate chemisorption of CO₂ and result in higher adsorption energies compared to pristine BPN. researchgate.netarxiv.org The recovery time for CO₂ physisorption in pristine lattices is minimal, indicating a rapid interaction. researchgate.netarxiv.org
For nitric oxide (NO), this compound-based gas sensors exhibit sensitivity, with a maximum ΔI value of 25.63 μA. acs.org Additionally, the gas sensitivities of BPN-based gas sensors to NO and NO₂ along the armchair direction can reach values as high as 1.63 and 2.75, respectively. researchgate.net
This compound-based nanotubes (BPN-NTs), which are one-dimensional tubular structures formed by rolling up this compound network monolayers, represent a novel class of carbon-based nanomaterials with intriguing thermomechanical properties. mdpi.comdntb.gov.uaarxiv.org Molecular dynamics simulations have provided insights into their mechanical properties and fracture patterns. The Young's modulus of these nanotubes ranges from 746 to 1259 GPa, and they exhibit a high melting point of approximately 4000 K, comparable to that of graphene monolayers. mdpi.com During longitudinal deformation, significant morphological transformations are observed prior to the structural fracture. mdpi.com
The thermal transport properties of BPN-NTs have also been investigated. At room temperature, the lattice thermal conductivity of armchair and zigzag BPN-NTs is approximately 100 W/m·K and 90 W/m·K, respectively. arxiv.org These values are considerably lower (by at least an order of magnitude) than those of single-walled carbon nanotubes (SWCNTs), a difference attributed to the unique atomic arrangement of BPN-NTs that promotes enhanced phonon scattering and lower phonon group velocity. arxiv.org Interestingly, the thermal conductivity of hydrogenated this compound networks can increase under uniaxial tension, a behavior distinct from that observed in graphene. acs.org
Table 3: Thermomechanical Properties of this compound Nanotubes
| Property | Value/Characteristic | Source |
| Young's Modulus (BPN-NTs) | 746 to 1259 GPa | mdpi.com |
| Melting Point (BPN-NTs) | ~4000 K | mdpi.com |
| Lattice Thermal Conductivity (Armchair BPN-NTs) | ~100 W/m·K (at room temperature) | arxiv.org |
| Lattice Thermal Conductivity (Zigzag BPN-NTs) | ~90 W/m·K (at room temperature) | arxiv.org |
| Thermal Conductivity (Hydrogenated BPN) | Increases under uniaxial tension (anomalous behavior) | acs.org |
Interactions with Proteins for Biomedical Applications
The this compound network (BPN), a planar carbon nanomaterial, is being actively investigated for its potential in biomedical applications. Molecular dynamics simulations have been employed to understand the biological effects of BPN, specifically its interactions with proteins. Both α-helical and β-sheet proteins have been observed to adsorb flatly onto the surface of the this compound network. The primary driving force for this adsorption is strong van der Waals interactions, complemented by auxiliary π-π stacking forces. chem960.com, fishersci.ca
Detailed studies reveal differential biocompatibility depending on the protein's secondary structure. For instance, the α-helical HP35 protein experiences significant structural disruption upon adsorption to the this compound network, with α-helix 2 being completely disrupted and α-helix 3 partially recovering its helical structure after initial disruption. In contrast, the β-sheet YAP65 protein shows only partial structural disruption of β-sheet 1. This suggests that the this compound network exhibits better biocompatibility with β-sheet proteins compared to α-helical proteins, a difference potentially attributable to the distinct surface curvatures of these protein secondary structures. chem960.com, fishersci.ca
Emerging research also explores modified this compound structures for drug delivery. For example, the boron nitride this compound network (BPN–BN), an analog of this compound, has been studied as a potential nanocarrier for the anticancer drug thioguanine (THG). Density functional theory (DFT) calculations indicate strong non-covalent interactions between THG and BPN–BN, suggesting its suitability as a drug delivery system. sigmaaldrich.com
Table 1: Summary of this compound Network Interactions with Biomolecules
| Biomolecule Type | Interaction Mode | Primary Adsorption Force | Structural Impact on Biomolecule | Biocompatibility |
| α-helical proteins (e.g., HP35) | Flat adsorption | Van der Waals, π-π stacking | Significant disruption of helical structure | Lower |
| β-sheet proteins (e.g., YAP65) | Flat adsorption | Van der Waals, π-π stacking | Partial disruption of β-sheet structure | Higher |
| Double-stranded DNA | Vertical adsorption (terminal bases) | π-π stacking | Minimal conformational change | Good |
| Single-stranded DNA | Not specified | Not specified | Toxic | Lower |
Precursors for Aromatic Networks
This compound's unique strained structure, particularly the four-membered ring, makes it an attractive precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and extended aromatic networks. uni.lu,, The C-C σ-bond within the central four-membered ring of this compound exhibits a significantly lower bond dissociation energy (2.84 eV) compared to that of biphenyl (B1667301) (4.96 eV). This reduced bond strength facilitates C-C bond cleavage, making this compound highly amenable to transformations that lead to larger aromatic systems.,
Researchers have successfully synthesized this compound sheets composed of sp²-hybridized carbon atoms, which form a network of four-, six-, and eight-membered rings on surfaces such as gold. A bottom-up synthetic strategy, involving the interpolymer dehydrofluorination of adsorbed halogenated terphenyl molecules, has yielded ultraflat networks containing four- and eight-membered rings, resulting in a metallic allotrope.
Studies on the aromaticity of this compound networks indicate a dominant paratropic (antiaromatic) ring current. The global electron delocalization within these networks preferentially occurs along the edges of the molecular structures, passing through the cyclobutadiene (B73232) units while largely avoiding the outer benzene (B151609) contours. Computational studies have elucidated the formation mechanisms of these networks, identifying a series of defluorination, dehydrogenation, and C-C coupling reactions on metal surfaces like Au(111).
Organometallic Chemistry and Catalysis
The inherent reactivity of this compound, particularly the ease with which its C-C bonds can be cleaved by various organometallic species, positions it as a significant compound in the fields of organometallic chemistry and catalysis., Its structural motif can serve as a versatile backbone for the design of novel catalysts and ligands.
This compound as a Ligand in Catalytic Systems
The distinctive π-electron system of this compound allows it to effectively coordinate to metal centers, thereby lowering the kinetic barrier for crucial steps such as oxidative addition in catalytic cycles. This property has been exploited in the design of highly efficient ligands.
For instance, this compound-substituted phosphines, such as di-tert-butylruthenocenylphosphine (R-Phos), have demonstrated exceptional activity as supporting ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This catalytic system is particularly effective for challenging transformations, including the coupling of aryl chlorides with arylboronic acids, even enabling the synthesis of highly sterically hindered tetra-ortho-substituted biaryls with low catalyst loadings (0.1–1 mol%) and good to excellent yields (80–97%).
In another example, low-valent phenyl-alkali-metal nickelates incorporating a η⁴-coordinated this compound ligand have been synthesized. Research has shown that the specific coordination and solvation preferences of the alkali-metal cation (lithium, sodium, or potassium) significantly influence the rate of C-C bond oxidative addition at the nickel center. Furthermore, in certain iron complexes, the oxidative addition of this compound is synergistically facilitated by redox-active ligands and the metal center, with each contributing one electron to the process.
Role in C-C Bond Activation and Functionalization
The activation of strong C-C σ-bonds is a fundamental challenge and a central goal in synthetic chemistry, with broad implications for industrial processes across various sectors. This compound, with its unique architecture featuring a strained antiaromatic cyclobutadiene ring fused to two benzene rings, serves as an excellent model system for investigating C-C bond activation.,, The relatively low bond dissociation energy of the C-C σ-bond within its central four-membered ring makes it particularly susceptible to cleavage.,
Numerous transition metals have been shown to cleave and insert into the this compound σ-bond, generating reactive metal-carbon species that can undergo diverse chemical transformations. These metals include gold (Au), platinum (Pt), palladium (Pd), iridium (Ir), rhodium (Rh), iron (Fe), cobalt (Co), nickel (Ni), and aluminum (Al). The resulting active species can participate in reactions such as dimerization, formal [4+2] or [4+1] cycloadditions, and various coupling reactions.,
Recent advances include chelation-assisted oxidative addition of gold(I) into the C-C bond of this compound. By incorporating coordinating groups like pyridine (B92270) or phosphine (B1218219) into the this compound unit, readily available gold(I) halide precursors can be utilized, providing a straightforward route to cyclometalated gold(III) complexes., Studies indicate that the electronic activation of neighboring bonds around the four-membered ring is crucial for successful σ-bond cleavage., Furthermore, room-temperature C-C σ-bond activation of this compound derivatives has been observed on copper (Cu(111)) surfaces, involving the breaking of a C-C σ-bond and subsequent insertion of copper from the substrate.,
Interestingly, while the central four-membered ring is typically the site of activation, there have been reports of unprecedented chemoselective cleavage of a six-membered aromatic ring in this compound by an aluminum(I) complex. The catalytic functionalization of this compound with olefins and alkynes through C-C bond activation by transition metal complexes represents an active and promising area of research.
Actinide Chemistry and Novel Reactivity Patterns
The study of this compound analogues in actinide chemistry has opened new avenues for understanding novel reactivity patterns, particularly concerning the unique electronic properties of f-block elements. Traditionally, this compound analogues where one benzene ring is replaced by a different π-electron system have been confined to organic compounds.,,,
However, recent groundbreaking work has led to the synthesis and characterization of the first 2-metallathis compound compounds involving actinides, specifically thorium (Th) and uranium (U).,,,, These complexes represent the first examples of metal-supported antiaromatic systems where the metal itself does not directly participate in the antiaromatic ring.,
The synthesis involves the reduction of (C₅Me₅)₂AnCl₂ (where An is Th or U) with KC₈ in the presence of 1,2-bis(phenylethynyl)benzene. This reaction yields a bright yellow thorium-containing and a brown-red uranium-containing 2-metallathis compound complex, specifically (C₅Me₅)₂An(2,5-Ph₂-cyclopentadienylcyclobuta- uni.lubenzene).
Structural studies using single-crystal X-ray diffraction reveal that these actinide complexes possess nearly planar, 11-membered metallatricycles with metrical parameters comparable to those of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and nucleus-independent chemical shift (NICS) calculations provide evidence that these complexes retain the characteristic antiaromatic cyclobutadiene ring and an aromatic benzene ring, similar to this compound itself.,,,
Further spectroscopic evidence, combined with Kohn-Sham molecular orbital compositions and natural bond orbital calculations, suggests significant covalency and delocalization of the uranium 5f² electrons with the carbon-containing ligand. This highlights the unique ability of actinide f-orbitals to engage in bonding interactions that lead to novel electronic structures and reactivity.,,,,
Table 2: Key Actinide Metallathis compound Complexes
| Actinide (An) | Appearance | Electronic Properties | Bonding Characteristics | Significance |
| Thorium (Th) | Bright yellow | Diamagnetic | Covalency with ligand | First 2-metallathis compound |
| Uranium (U) | Brown-red | Triplet U(IV) ground state | Substantial covalent character, 5f orbital participation | First metal-supported antiaromatic system (metal not in antiaromatic ring) |
Supramolecular Chemistry
This compound and its derivatives are increasingly recognized for their utility in supramolecular chemistry, particularly in the design of novel macrocyclic hosts and self-assembled systems. A notable development in this area is the emergence of "biphenarenes" as a new class of macrocyclic hosts.
Biphenarenes offer distinct advantages over traditional macrocyclic hosts due to their customizable cavity sizes and diverse backbones, which allow for the creation of larger cavities (exceeding 10 Å). These structural features impart unique host-guest recognition properties.
These macrocycles are finding important applications in areas such as drug delivery, cancer diagnosis, and treatment. Their facile functionalization enables the construction of complex supramolecular functional materials. For example, "elongated-geminiarenes," which incorporate this compound units in place of xylylene units, have demonstrated high efficiency in the adsorptive separation of aromatic and cyclic aliphatic compounds, and even the separation of carbon dioxide.
Furthermore, this compound participates in the formation of charge-transfer complexes, such as with the tetracyanoethylene (B109619) dianion (TCNE²⁻). This interaction is driven by favorable intermolecular HOMO-LUMO interactions, leading to bistable charge-transfer complex formation modulated by redox reactions.
This compound-Containing Macrocycles (e.g., Biphenarenes, Biphenyl-Extended Pillararenes)
This compound-containing macrocycles, such as biphenarenes and biphenyl-extended pillararenes, represent a new generation of host molecules in supramolecular chemistry. These macrocycles are distinguished by their customizable cavity sizes and diverse backbones, overcoming the size limitations often encountered with traditional macrocyclic hosts, which typically have cavities smaller than 10 Å. mdpi.comresearchgate.net The modular synthetic strategy employed for biphenarenes allows for the creation of macrocyclic hosts with large cavities, opening broad perspectives for the complexation of macromolecules. mdpi.com Biphenyl-extended pillararenes, designed by incorporating biphenyl units into pillararene backbones, feature rigid skeleton structures and multifunctional modification sites, offering electron-rich cavities of extended size and high synthesis yields. mdpi.comacs.orgnih.gov
Biphenarenes exhibit excellent host-guest properties and molecular recognition capabilities, stemming from their unique structures and facile functionalization. mdpi.comnih.govrsc.org For instance, biphen mdpi.comarene is capable of forming inclusion complexes with both organic cationic guests and neutral π-electron deficient molecules. nih.govrsc.org
Biphenyl-extended pillararenes, such as rsc.orgbiphenyl-extended-pillar researchgate.netarenes ( rsc.orgBp-ExP6), possess rigid nanocavities, demonstrating significant potential in supramolecular self-assembly. mdpi.comacs.orgnih.gov An amphiphilic variant, rsc.orgbiphenyl-extended pillar researchgate.netarene (AM- rsc.orgBP-ExP6), has been successfully synthesized. This amphiphilic macrocycle, featuring poly(ethylene glycol) chains as hydrophilic tails and a rigid cavity as a hydrophobic core, can self-assemble into stable fibers in aqueous environments. rhhz.net Furthermore, AM- rsc.orgBP-ExP6 can associate with a quaternary ammonium (B1175870) modified tetraphenylethylene (B103901) guest (QTPE) to form host-guest complexes, leading to the self-assembly of fluorescent particles. rhhz.net
Biphenarenes have demonstrated significant utility in the fields of drug delivery and cancer diagnosis and treatment. mdpi.comresearchgate.netnih.gov Macrocycle-based supramolecular nanosystems, including those incorporating this compound units, offer a promising approach to address cancer drug resistance by enhancing drug uptake and reducing drug efflux. researchgate.net For example, biphenyl-extended pillararenes have been effectively utilized to encapsulate chemotherapy drugs, such as oxaliplatin (B1677828) (OxPt), through host-guest interactions. The controlled release of these drugs can be achieved via competitive binding effects, leading to enhanced cytotoxicity in cancer cells that overexpress specific competitive binding agents. researchgate.net Beyond therapeutic applications, macrocyclic receptors are also employed in biosensing and bioimaging for the early screening and precise diagnosis of various diseases. acs.org
Polyazapodands Derived from Biphenyl for Sensors
The integration of biphenyl moieties into polyazapodand structures has led to the development of novel fluorescent sensors. Eight new polyazapodands containing a 4,4′-substituted biphenyl moiety have been synthesized, with functionalization at positions 4 and 4′ with either nitro or dimethylamino substituents. mdpi.comcapes.gov.brtandfonline.comresearchgate.nettandfonline.com
These biphenyl-derived polyazapodands exhibit distinct complexation properties with various metal ions, including Zn²⁺, Cd²⁺, Ni²⁺, Cu²⁺, and Pb²⁺. The number of amino groups within the pendant arms significantly influences both the nature of the complexation and the fluorescent response of the ligand. capes.gov.brtandfonline.comtandfonline.com The fluorescent behavior of these compounds is also pH-dependent, a characteristic attributed to the formation of intramolecular hydrogen bonds between protonated aliphatic nitrogens and a carbonyl oxygen, which in turn affects the dihedral angle between the biphenyl rings. capes.gov.brtandfonline.comtandfonline.com This conformational regulation makes them effective as fluorescent sensors. capes.gov.brtandfonline.comresearchgate.nettandfonline.com
The following table summarizes key findings regarding polyazapodands derived from biphenyl as sensors:
| Polyazapodand Feature | Observed Property / Application | Relevant Metal Ions |
| 4,4′-substituted biphenyl moiety | Fluorescent sensing capes.gov.brtandfonline.comresearchgate.nettandfonline.com | Zn²⁺, Cd²⁺, Ni²⁺, Cu²⁺, Pb²⁺ capes.gov.brtandfonline.comtandfonline.com |
| Functionalized with nitro or dimethylamino groups | Influence on fluorescent response capes.gov.brtandfonline.comtandfonline.com | - |
| Dihedral angle between biphenyl rings | Determines fluorescent response capes.gov.brtandfonline.comtandfonline.com | - |
| pH-dependent fluorescence | Due to intramolecular hydrogen bonds capes.gov.brtandfonline.comtandfonline.com | - |
Biphenyl-Induced Superhelices in Self-Assembly
Biphenyl units play a crucial role in the self-assembly of higher-order superhelical structures. A novel design involving a biphenyl central core symmetrically coupled with phenylalanine groups has been shown to drive the construction of dynamic superhelices. chinesechemsoc.orgorcid.org
The formation of these superhelical nanofibers is attributed to the rotary packing of the biphenyl central units, which facilitates π–π stacking. This interaction works in concert with hydrogen bonding between the phenylalanine moieties to stabilize the helical aggregates. chinesechemsoc.orgresearchgate.net Notably, these supramolecular assemblies can undergo dynamic morphological transitions, with interconversion between superhelical structures and nanospheres achievable through redox reactions. chinesechemsoc.org Such biphenyl-induced superhelical fibers have demonstrated enhanced protein adsorption capabilities, leading to promoted cell adhesion and proliferation, indicating their potential in biological applications. chinesechemsoc.org
Polymer Chemistry and Conjugated Microporous Polymers
This compound has also found significant applications in polymer chemistry, particularly in the development of conjugated microporous polymers (CMPs).
Conjugated microporous polymers (CMPs) are a distinct class of porous materials that integrate extended π-conjugation with a permanently microporous skeleton. wikipedia.orgacs.orgresearchgate.net These materials are attractive for their diverse applications, including gas storage, heterogeneous catalysis, light emission, light harvesting, and organic electronic materials. rsc.orgwikipedia.orgacs.orgresearchgate.netresearchgate.net
Novel CMPs based on this compound have been synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira–Hagihara reactions. rsc.org These this compound-based CMPs exhibit significant porosity. For example, three such polymers, CMP-LS1, CMP-LS2, and CMP-LS3, demonstrated BET surface areas of 493, 1576, and 643 cm² g⁻¹, respectively. rsc.org
These this compound-based CMPs have shown promise in several applications:
CO₂ Adsorption: CMP-LS2, for instance, exhibited a high CO₂ adsorption capacity of 87.4 cm³ g⁻¹ at 273 K and 1 bar. Furthermore, it demonstrated significant selectivity for CO₂ over other gases, with CO₂/N₂ selectivity of 27.9 and CO₂/CH₄ selectivity of 5.6. rsc.org
Luminescent Sensors: CMP-LS1 and CMP-LS2 display blue luminescence in ethanol (B145695) suspension. Their fluorescence can be effectively quenched by nitroaromatic compounds, such as picric acid (PA), indicating their utility as luminescent sensors. The Stern-Volmer quenching constants (Ksv) for PA were 5.05 × 10⁴ M⁻¹ for CMP-LS1 and 3.70 × 10⁴ M⁻¹ for CMP-LS2. rsc.org
The following table provides a summary of the properties and applications of this compound-based conjugated microporous polymers:
| Polymer Name | BET Surface Area (cm² g⁻¹) | CO₂ Adsorption Capacity (cm³ g⁻¹ at 273 K/1 bar) | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity | Luminescence | Sensing Application |
| CMP-LS1 | 493 rsc.org | - | - | - | Blue rsc.org | Nitroaromatic compounds (Ksv = 5.05 × 10⁴ M⁻¹ for PA) rsc.org |
| CMP-LS2 | 1576 rsc.org | 87.4 rsc.org | 27.9 rsc.org | 5.6 rsc.org | Blue rsc.org | Nitroaromatic compounds (Ksv = 3.70 × 10⁴ M⁻¹ for PA) rsc.org |
| CMP-LS3 | 643 rsc.org | - | - | - | - | - |
Biphenyl Monomers in Crosslinked Polymers
Biphenyl moieties play a significant role as monomers in the development of crosslinked polymers, contributing to their structural integrity and unique properties. These monomers are utilized to create covalently crosslinked polymer networks that can also exhibit noncovalent interactions, such as π-π stacking, within their three-dimensional structures wikipedia.orgfishersci.cauni.lu.
Common biphenyl precursors used for synthesizing such monomers include 2-phenylphenol (B1666276), 4-phenylphenol (B51918), and 4,4′-dihydroxybiphenyl wikipedia.orguni.lu. These precursors are often acrylated to form monomers like 2-phenylphenol monoacrylate (2PPMA), 4-phenylphenol monoacrylate (4PPMA), and 4,4′-dihydroxybiphenyldiacrylate (44BDA), with 44BDA frequently serving as a crosslinker wikipedia.orguni.lu. The successful synthesis of these monomers is confirmed by techniques such as differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) wikipedia.orguni.lu.
In hypercrosslinked polymers (HCPs), aromatic monomers like biphenyl can be "woven" into rigid networks using external crosslinking agents, such as formaldehyde (B43269) dimethyl acetal (B89532) (FDA), catalyzed by Lewis acids fishersci.ca. This method allows for the creation of polymers with tailored pore structures and functional groups fishersci.ca. Furthermore, the incorporation of biphenyl units can enhance the thermal conductivity of polymers due to their ability to stack through π-π interactions, forming locally ordered regions that favor phonon conduction fishersci.dkfishersci.be. For instance, certain liquid crystal epoxy resins containing symmetric biphenyl groups have shown increased thermal conductivity fishersci.be.
Organic Electronics and Optoelectronics
This compound and its derivatives are increasingly explored for their potential in organic electronics and optoelectronics, owing to their tunable electronic structures and extended conjugation atamanchemicals.comfishersci.be.
This compound Derivatives for Molecular Junctions and Charge Transport
This compound core units have been incorporated into oligophenylene-ethynylene (OPE) derivatives to investigate their impact on charge transport in single-molecule junctions fishersci.cacenmed.com. Studies have shown that the antiaromaticity of the this compound unit influences charge transport fishersci.cacenmed.com. When electrons traverse the cyclobutadiene core of the this compound unit, transport is sensitive to the relatively weak single bonds connecting the two phenylene rings, a characteristic arising from partial antiaromaticity cenmed.com.
Push-Pull Derivatives with this compound Linkers for Optical Properties
A series of V-shaped push-pull derivatives featuring a 2,4′-biphenylene linker have been designed and investigated for their electrochemical, photophysical, and nonlinear optical properties wikipedia.orgnih.govsigmaaldrich.com. These compounds typically consist of electron-donating (D) and electron-withdrawing (A) groups connected by a π-conjugated system, forming a D-π-A structure wikipedia.orgnih.gov.
These this compound-linked push-pull derivatives are emissive in the solid state, with emissions spanning from the cyan to the red region of the spectrum wikipedia.orgnih.gov. Quinoxaline derivatives within this class demonstrate significant solvatochromism and exceptionally large Stokes shifts, which are characteristic of a twisted intramolecular charge transfer (TICT) excited state and aggregation-induced emission (AIE) wikipedia.orgnih.govsigmaaldrich.com. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been employed to justify experimental observations and understand the underlying photophysical mechanisms wikipedia.orgnih.govsigmaaldrich.com. atamanchemicals.comfishersci.cawikipedia.orgOxadiazolo[3,4-b]pyrazine has been identified as a particularly strong electron-withdrawing fragment in these systems wikipedia.orgnih.govsigmaaldrich.com.
This compound-Based Polymers for Conductivity
This compound-based polymers and networks exhibit interesting conductive properties, making them relevant for organic electronics. The two-dimensional this compound network, a recently fabricated carbon allotrope, possesses metal-like conductive properties fishersci.beherts.ac.uk. However, its electronic properties can be effectively regulated; for instance, hydrogenation can open the band gap, transforming it into a semiconductor fishersci.be.
Computational studies on this compound-based materials with a (4, 6, 6, 8) topology have shown that two-dimensional sheets and one-dimensional zigzag-type ribbons exhibit a semi-metal character nih.gov. In contrast, armchair one-dimensional this compound-based ribbons possess a narrow-band-gap structure nih.gov. These findings highlight the potential for tuning the conductivity of this compound-based polymers through structural modifications. Additionally, sulfonated biphenyl-based poly(arylene ether sulfone) (BPSH) polymers have been studied for their proton conductivity, which generally increases with their ion exchange capacity until the formation of a hydrogel nih.gov.
Interstellar Chemistry and Astrochemistry
The study of this compound (C₆H₄)₂ and its isomer benzopentalene (C₁₂H₈) within interstellar clouds, such as the Taurus Molecular Cloud-1 (TMC-1), represents a pivotal area of astrochemistry. These molecules are hypothesized to form as a consumption route for ortho-benzyne (o-C₆H₄), a reactive intermediate that has been detected in TMC-1 wikipedia.orgfishersci.befishersci.caepa.gov. The dimerization of ortho-benzyne is considered a plausible pathway for the synthesis of this compound, a process where the formation of bimolecular products is energetically hindered, thereby allowing this compound and benzopentalene to stabilize radiatively fishersci.caepa.gov.
Polycyclic Aromatic Hydrocarbons (PAHs), a class of molecules to which this compound belongs, are recognized as some of the most abundant organic molecules in space, accounting for 5-10% of the elemental interstellar carbon nih.gov. The long-standing "PAH hypothesis" suggests that these molecules are responsible for the unidentified infrared emission features observed throughout the ISM nih.gov. However, the direct astronomical identification of many individual PAH molecules, including this compound, proves challenging due to their inherent high symmetry and negligible or absent electric dipole moments nih.govnih.gov. These characteristics make their pure rotational transitions, which are typically used for radio astronomical detection, difficult to observe nih.govnih.gov. For instance, this compound itself lacks a permanent electric dipole moment, precluding its direct detection via rotational spectroscopy nih.gov.
The identification of molecules in the ISM relies heavily on the synergistic interplay between laboratory rotational spectroscopy and radio astronomical observations fishersci.benih.govnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.ca. This collaborative approach provides the most effective procedure for confirming the presence of specific chemical species in extraterrestrial environments fishersci.benih.govnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.ca.
Search for Cyano-Biphenylene Derivatives in Interstellar Medium (ISM)
To overcome the challenges associated with detecting highly symmetric PAHs like this compound, researchers have turned their attention to their cyano-substituted derivatives. The introduction of a nitrile (-CN) group significantly enhances the electric dipole moment of these molecules, making their rotational transitions much easier to observe via radio astronomy nih.govnih.gov. This makes cyano-PAHs excellent candidates for interstellar detection, potentially serving as observational proxies to refine astrophysical models for their non-polar hydrocarbon counterparts nih.gov.
In this context, 1-cyanothis compound (1-CNBP) and 2-cyanothis compound (2-CNBP), both with the molecular formula C₁₃H₇N, have been identified as promising targets for observation in TMC-1 fishersci.benih.govnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikipedia.org. Given that this compound is a plausible product of interstellar benzyne (B1209423) reactions, its cyano derivatives are considered logical candidates for interstellar searches fishersci.benih.govnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikipedia.org.
To facilitate these astronomical searches, comprehensive laboratory rotational spectroscopy investigations of 1-CNBP and 2-CNBP were undertaken fishersci.benih.govnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikipedia.org. Prior to these studies, no spectral information was available for these specific cyano compounds, which are also not commercially available nih.govnih.gov. High-resolution spectroscopic data were acquired using broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy nih.govnih.gov. These laboratory experiments provided crucial molecular parameters for the parent species and 14 monosubstituted isotopologues for each isomer fishersci.benih.govnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikipedia.org. Furthermore, an accurate equilibrium structure for both isomers was determined using Watson's mass-dependence method (rₘ⁽²⁾) fishersci.benih.govnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikipedia.org.
Following these extensive laboratory characterizations, astronomical searches for 1-CNBP and 2-CNBP were conducted in TMC-1 utilizing the QUIJOTE line survey fishersci.benih.govnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikipedia.org. Despite the detailed spectroscopic groundwork, no definitive lines corresponding to either cyano-biphenylene isomer were detected in this astronomical source fishersci.benih.govnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikipedia.org. However, the meticulously acquired experimental data remain invaluable and will serve as a critical reference for future searches for these species in the broader ISM fishersci.benih.govnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.cawikipedia.org. This ongoing research underscores the complexity of interstellar chemistry and the persistent efforts required to identify and understand the molecular inventory of the cosmos.
Conclusion and Future Outlook
Summary of Key Research Areas and Advancements
Biphenylene, particularly in its two-dimensional (2D) network form, stands out as a novel carbon allotrope characterized by a distinctive atomic architecture comprising four-, six-, and eight-membered carbon rings cenmed.cominvivochem.cnwikidata.orgfishersci.ie. A significant advancement in its characterization is the observation of its metallic character, even in narrow ribbons, which contrasts with the semiconducting nature typically found in similar-width graphene nanoribbons cenmed.comwikidata.orgcenmed.com. This property points to its potential as a nanoscale conductor in future electronic devices, offering an advantage over traditional metals like copper that suffer from electromigration at atomic thicknesses cenmed.com.
Research has revealed this compound's remarkable thermal stability, with an ultra-high melting point of up to 4500 K, alongside robust mechanical properties, exhibiting a Young's modulus of approximately 260 N/m cenmed.comcenmed.com. These characteristics make it a strong candidate for advanced applications. In the realm of energy storage, this compound shows promise as an anode material for lithium-ion batteries, with theoretical predictions suggesting a significantly higher lithium storage capacity compared to graphene cenmed.comnih.govnih.gov. Furthermore, it has been explored as a promising high-performance anode for sodium-ion batteries nih.gov.
Beyond energy storage, this compound has demonstrated potential in various catalytic applications, notably in the Hydrogen Evolution Reaction (HER), where its performance can be enhanced when supported on certain metal substrates such as palladium (Pd), platinum (Pt), silver (Ag), and copper (Cu) cenmed.com. Its unique structure also makes it attractive for hydrogen storage and photocatalysis. Recent studies highlight its utility in sensing applications, including the detection of formaldehyde (B43269) using gold-decorated this compound monolayers.
Advancements in synthesis methods have been crucial for exploring this compound's potential. The on-surface interpolymer dehydrofluorination, also known as the "HF-zipping" reaction, on gold surfaces has enabled the creation of this compound networks invivochem.cnwikidata.orgcenmed.com. Additionally, pressure-induced topochemical polymerization has been successfully employed for synthesizing crystalline this compound nanoribbons on a milligram scale. The ability to chemically functionalize this compound, including covalent functionalization with organic adsorbates like cyclooctyne, allows for the tailoring of its properties and the tuning of its band gap, opening avenues for novel functional materials. Its application as an anti-corrosion coating material has also been investigated, demonstrating stable oxygen atom adsorption and strong binding to substrates like aluminum invivochem.cn.
Unexplored Avenues and Potential Future Research Directions
Despite significant progress, several unexplored avenues and challenges remain in this compound research. A primary direction involves optimizing its synthesis to achieve large-area 2D networks suitable for electrodes and other bulk applications, as well as to produce well-defined 1D nanoribbons cenmed.com. A key challenge lies in increasing the accuracy and control of the synthesis process for bulk or multilayer this compound to prevent parts of the material from defaulting to graphene as carbon atoms aggregate cenmed.com.
Identifying a "killer app" for this compound—an application where its properties offer a vastly superior advantage over existing materials, coupled with easier and cheaper production—is a critical future goal cenmed.com. Further research is needed to comprehensively characterize its mechanical, thermal, and optical qualities, particularly with larger samples, to fully understand its intrinsic properties cenmed.com. Perfecting the transfer of the this compound network from its synthesis substrate (e.g., gold) is also essential for practical applications cenmed.com.
Future research could delve into the formation of 3D structures derived from this compound networks, which may offer enhanced ion transport and storage capabilities invivochem.cn. The exploration of its biological effects and potential biomedical applications, including detailed studies on its interactions with proteins, represents another promising, yet largely untapped, area. Chemical tuning of its electronic structure through various functionalization strategies offers new avenues for designing novel functional materials and interfaces.
The development of new synthetic methodologies, particularly for fully fused π-conjugated cycloarenes embedded with nonbenzenoid aromatics, could expand the family of this compound-containing compounds. Furthermore, investigating this compound-like inorganic 2D materials, such as this compound-like indium nitride (BPN-InN), holds promise for optoelectronic applications. Continued research into lithium diffusion mechanisms within this compound-based anode materials is also necessary to maximize their potential in battery technologies nih.gov. Understanding the multiradical character of the this compound network and its implications for chemical reactivity under practical conditions is also an important direction.
Broader Impact of this compound Research in Chemistry and Materials Science
This compound research has a broad and significant impact on both chemistry and materials science. Its unique atomic architecture provides unprecedented opportunities for tailoring material properties at the atomic level, pushing the boundaries of material design cenmed.com. This contributes directly to the development of next-generation technologies, including advanced transistors, flexible electronics, efficient energy storage devices, and high-performance photodetectors cenmed.com.
The metallic conducting properties of this compound networks point to their potential in developing stable conducting wires for carbon-based electronic circuits at the nanoscale, offering a solution to the electromigration issues faced by traditional metallic wires wikidata.orgcenmed.com. Its superior theoretical lithium storage capacity compared to graphene could revolutionize rechargeable battery technology, leading to more efficient and higher-capacity lithium-ion and sodium-ion batteries cenmed.comnih.govnih.gov.
In catalysis, this compound's potential in the Hydrogen Evolution Reaction (HER) signifies its role in advancing sustainable energy technologies cenmed.com. As a novel 2D material, this compound contributes to the expanding field of 2D materials beyond graphene, underscoring the importance of polymorphism in carbon and inspiring the discovery of other exotic carbon allotropes invivochem.cncenmed.com. The success in synthesizing this compound networks has also spurred the search for structural analogues composed of different elements, such as boron (B), nitrogen (N), germanium (Ge), and sulfur (S), broadening the scope of 2D material discovery.
Furthermore, research into this compound provides theoretical guidance for designing advanced thermal management devices due to its tunable thermal properties cenmed.com. Its demonstrated anti-corrosion properties offer a credible reference for developing new 2D graphene-based anti-corrosion coatings, pioneering fresh orientations for future protective material designs. Finally, the study of this compound, with its intriguing antiaromatic character, deepens the fundamental understanding of aromaticity and its modulation in polycyclic compounds, paving the way for the design of materials with precisely tuned optical and electronic properties cenmed.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
